molecular formula C16H14N4O2S B13273254 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide

2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide

Cat. No.: B13273254
M. Wt: 326.4 g/mol
InChI Key: PWHLKLWXYJZGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide (CAS: 37029-30-4) is a quinazolinone derivative with the molecular formula C₁₆H₁₄N₄O₂S and a molecular weight of 326.37 . Its structure comprises a quinazolinone core substituted with a phenyl group at position 3, a sulfanyl (-S-) linker at position 2, and an acetohydrazide moiety (-NH-NH-CO-CH₂-). The compound is synthesized via hydrazinolysis of ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate (3) using hydrazine hydrate in ethanol .

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetohydrazide

InChI

InChI=1S/C16H14N4O2S/c17-19-14(21)10-23-16-18-13-9-5-4-8-12(13)15(22)20(16)11-6-2-1-3-7-11/h1-9H,10,17H2,(H,19,21)

InChI Key

PWHLKLWXYJZGBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN

Origin of Product

United States

Preparation Methods

Synthesis of 2-Mercapto-3-phenylquinazolin-4-one

The initial key intermediate, 2-mercapto-3-phenylquinazolin-4-one, is synthesized by reacting anthranilic acid with phenyl isothiocyanate in the presence of triethylamine in absolute ethanol. The reaction mixture is refluxed for approximately 4 hours, then cooled and poured into cold water to precipitate the product. The crude solid is filtered and recrystallized from a mixture of dimethylformamide and water, followed by washing with cold ethanol to purify the compound. This intermediate exists predominantly in the thione form, as confirmed by infrared spectroscopy (N—H stretching at 3217 and 3134 cm⁻¹, C=O stretching at 1659 cm⁻¹) and proton nuclear magnetic resonance (NMR) showing a thiol proton signal around δ 13.05 ppm.

Formation of Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

In an alkaline medium, the thiol group of the intermediate converts to the thiolate ion, which then undergoes nucleophilic substitution with ethyl chloroacetate. This reaction is typically carried out in dry dimethylformamide with potassium carbonate as the base. The mixture is stirred for 30 minutes before adding ethyl chloroacetate, then refluxed for 5 hours. Upon cooling, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered and recrystallized from ethanol to yield the ethyl ester intermediate. Characterization by IR spectroscopy shows disappearance of the N—H stretch and appearance of ester carbonyl absorption at 1732 cm⁻¹. The 1H NMR spectrum confirms the presence of the ethyl ester group with signals at δ 4.15 ppm (quartet, 2H), δ 3.99 ppm (singlet, 2H), and δ 1.23 ppm (triplet, 3H).

Conversion to 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide

The target hydrazide compound is synthesized by hydrazinolysis of the ethyl ester intermediate. This involves reacting the ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate with hydrazine hydrate or hydrazide salts under reflux conditions in ethanol or other suitable solvents. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated hydrazide is filtered and recrystallized to obtain pure 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide. Characterization by IR shows characteristic hydrazide N—H stretches around 3200 cm⁻¹ and carbonyl absorption bands near 1650–1700 cm⁻¹. 1H NMR spectra display signals corresponding to the hydrazide methylene and aromatic protons, confirming the structure.

Step Reactants / Reagents Conditions Product Yield (%) Key Characterization Features
1 Anthranilic acid + Phenyl isothiocyanate + Triethylamine Reflux in ethanol, 4 h 2-Mercapto-3-phenylquinazolin-4-one ~80 IR: N—H (3217, 3134 cm⁻¹), C=O (1659 cm⁻¹); 1H NMR δ 13.05 ppm (SH)
2 Intermediate (Step 1) + Ethyl chloroacetate + K2CO3 Reflux in dry DMF, 5 h Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate ~65 IR: Ester C=O (1732 cm⁻¹); 1H NMR δ 4.15, 3.99, 1.23 ppm (ethyl ester)
3 Ethyl ester (Step 2) + Hydrazine hydrate Reflux in ethanol, monitored by TLC 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide Variable IR: Hydrazide N—H (3200 cm⁻¹), C=O (1650-1700 cm⁻¹); 1H NMR consistent with hydrazide
  • The synthesis of 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide is efficiently achieved through a three-step process involving initial formation of a quinazolinethione intermediate, its alkylation with ethyl chloroacetate, and subsequent hydrazinolysis to the hydrazide derivative.

  • The reaction conditions, particularly the alkaline environment for thiolate formation and the choice of solvent (dry dimethylformamide for alkylation, ethanol for hydrazinolysis), are critical for high yield and purity.

  • Spectroscopic analyses (infrared and proton nuclear magnetic resonance) provide reliable confirmation of each synthetic step and the final compound’s structure, with characteristic signals for thiol, ester, and hydrazide functional groups.

  • Crystallographic studies reveal that the quinazoline and phenyl rings adopt a near-orthogonal arrangement (dihedral angle ~86.8°), which may influence the compound’s biological activity and interaction with target biomolecules.

  • The described synthetic route offers a versatile platform for further derivatization and functionalization of quinazoline-based hydrazides, which are promising scaffolds in medicinal chemistry for developing anti-inflammatory, antimicrobial, and anticancer agents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) and hydrazide (-CONHNH₂) groups enable nucleophilic substitutions. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedKey Observations
AlkylationEthyl chloroacetate, alkaline mediumEthyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate Thiolate intermediate facilitates S-alkylation.
AcylationAcid chlorides (e.g., acetyl chloride)N-acylated derivativesHydrazide acts as a nucleophile at the NH₂ site.
  • Mechanistic Insight : In alkaline conditions, the thiol group (-SH) of the precursor 2-mercapto-3-phenylquinazolin-4(3H)-one deprotonates to form a thiolate ion, which reacts with electrophiles like ethyl chloroacetate to form stable thioether linkages .

Cyclization Reactions

The hydrazide moiety participates in cyclization to form nitrogen-containing heterocycles:

SubstrateConditionsProductBiological Relevance
Ketones (e.g., acetophenone)Glacial acetic acid, refluxThiazolidin-4-one derivatives Enhanced antitumor activity observed.
Carbonyl compoundsAcid catalysisQuinazolinone-fused triazolesPotential kinase inhibition.
  • Example : Reaction with 1-phenylethylidene hydrazine forms a thiazolidinone ring, confirmed via X-ray crystallography and NMR .

Condensation Reactions

The hydrazide group undergoes condensation with aldehydes/ketones to form hydrazones:

Carbonyl CompoundConditionsProductApplication
Aromatic aldehydesEthanolic KOH, ΔSchiff base derivativesStudied for COX-2 inhibition .
α,β-unsaturated ketonesMicrowave irradiationConjugated hydrazonesImproved bioavailability profiles.
  • Structural Impact : Hydrazone formation introduces π-conjugation, altering electronic properties and enhancing binding to biological targets .

Coordination Chemistry

The compound acts as a ligand for metal ions via sulfur and hydrazide donor sites:

Metal IonReaction ConditionsComplex TypeCharacterization Methods
Cu(II)Methanol, room temperatureOctahedral complexesESR, magnetic susceptibility.
Fe(III)Aqueous ethanolTetranuclear clustersXRD confirms S→Fe coordination .
  • Activity Correlation : Metal complexes show enhanced antioxidant and antimicrobial properties compared to the free ligand .

Functional Group Transformations

ReactionReagentsOutcomeSignificance
OxidationH₂O₂, Fe(II) catalystsSulfoxide derivativesIncreased polarity aids purification .
ReductionNaBH₄, Ni catalystsAmine intermediatesKey step in prodrug synthesis.

Key Structural and Mechanistic Insights

  • Planarity Effects : The dihedral angle between the quinazoline and phenyl rings (86.83°) optimizes π-stacking in host-guest interactions .

  • Hydrogen Bonding : N–H⋯O and C–H⋯O interactions stabilize intermediates during cyclization .

This comprehensive profile underscores the compound’s versatility in synthetic and medicinal chemistry, enabling tailored modifications for targeted applications.

Scientific Research Applications

2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Point: Not explicitly reported, but derivatives (e.g., hydrazones) show melting points ranging from 175–222°C .
  • Spectroscopic Data : Confirmed via FT-IR (υ(N-H) at ~3367 cm⁻¹, υ(C=O) at ~1685 cm⁻¹) and NMR (¹H and ¹³C) .
  • Solubility: Likely polar due to the hydrazide group but influenced by the hydrophobic quinazolinone and phenyl groups.

Biological Activity
The compound serves as a key intermediate for synthesizing derivatives with demonstrated anticancer and apoptosis-inducing activities , particularly through epidermal growth factor receptor (EGFR) inhibition . Its hydrazide group enables further derivatization into hydrazones, which enhance biological potency .

Comparison with Similar Compounds

Structural Analogs in the Quinazolinone Family

Table 1: Key Quinazolinone-Based Derivatives

Compound Name/ID Structural Modification Biological Activity Key Findings Reference
Parent Compound Base structure: Quinazolinone + acetohydrazide EGFR inhibition, apoptosis induction Intermediate for hydrazone derivatives
6a (Hydrazone derivative) 4-Chlorophenoxybenzylidene substitution Antitumor activity Higher EGFR inhibition (IC₅₀: 0.89 μM)
6c (Hydrazone derivative) 4-Methoxyphenoxybenzylidene substitution Antitumor activity Improved solubility due to methoxy group
8a (Allyl-substituted) 3-Allyl group + 4-chlorobenzylidene Anticancer activity Moderate yield (45%), m.p. 175–177°C
26 (Fluoro-isatin) 5-Fluoro-2-oxoindolin-3-ylidene substitution WST-1 assay (anti-proliferative) Enhanced activity in EGFR+ cancer cells

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO₂ in compound 27, -Cl in 6a) improve EGFR binding and antitumor potency compared to the parent compound .
  • Hydrazone Formation : Derivatives like 6a–l exhibit superior activity due to increased planarity and hydrogen-bonding capacity .
  • Allyl Substitution (e.g., 8a) introduces steric effects, reducing yield but maintaining anticancer activity .

Triazole-Based Hydrazones

Table 2: Triazole Derivatives with Acetohydrazide Moieties

Compound Name/ID Core Structure Biological Activity Key Findings Reference
ZE-4b 1,2,4-Triazole + pyridine Anticoagulant, antiplatelet Inhibits platelet aggregation (IC₅₀: 12 μM)
10 (Triazole-isatin) 1,2,4-Triazole + dimethylaminophenyl Antimetastatic Blocks cancer cell migration (IGR39 cells)
13a (Cyanoacetamide) Cyanoacetamide + 4-methylphenyl PARP-1 inhibition High yield (94%), m.p. 288°C

Key Observations :

  • Triazole Core: Enhances metabolic stability and diversifies binding modes compared to quinazolinones .
  • Substituent Effects : Electron-donating groups (e.g., -OCH₃ in 13b) improve solubility but may reduce receptor affinity .

Table 3: Activity Profiles Across Compound Classes

Compound Class Target Pathway Cell Line Activity Potency (IC₅₀/EC₅₀) Reference
Parent Compound EGFR inhibition Broad-spectrum Intermediate activity
Quinazolinone Hydrazones EGFR/PARP-1 MDA-MB-231, Panc-1 0.89–2.1 μM
Triazole Hydrazones Cell migration/metastasis IGR39 melanoma 50% inhibition at 10 μM
Metal Complexes Antimicrobial Bacterial/fungal strains Moderate (MIC: 25–50 μg/mL)

Key Insights :

  • Quinazolinone Derivatives excel in EGFR-targeted therapies, while triazole analogs show promise in antimetastatic applications.
  • Metal Complexation (e.g., with Cu²⁺ or Zn²⁺) broadens activity but requires further toxicity profiling .

Biological Activity

2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of anthranilic acid with phenyl isothiocyanate to form a thio derivative. Subsequent reactions yield 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide. Characterization techniques such as FT-IR, NMR (1H and 13C), and mass spectrometry confirm the structure of the synthesized compound .

Anti-inflammatory Activity

Research has demonstrated that derivatives of quinazolinones exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The compound 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide was evaluated for its COX-2 inhibitory activity. In a screening assay, it showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating moderate potency compared to established inhibitors like celecoxib .

Anticancer Activity

The anticancer potential of related quinazolinone derivatives has been explored extensively. Studies suggest that modifications to the quinazolinone structure can enhance cytotoxicity against various cancer cell lines. For instance, N-substituted derivatives have shown promising results in inhibiting cell proliferation in human cancer cells, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

Case Study 1: COX-2 Inhibition

A study focused on synthesizing various quinazolinone derivatives highlighted the importance of substituents on the phenyl ring for enhancing COX-2 selectivity and potency. The most effective compound in this series exhibited a COX-2 inhibition rate significantly higher than many other tested compounds, underscoring the structure–activity relationship critical for developing effective anti-inflammatory agents .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of acetohydrazide derivatives against various bacterial strains and fungi. The results indicated that certain derivatives exhibited substantial antibacterial effects, suggesting that modifications to the hydrazide moiety could lead to improved antimicrobial agents .

Data Summary

The following table summarizes key findings related to the biological activity of 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide:

Activity Assay Method Result Concentration
COX-2 InhibitionScreening Assay47.1% inhibition20 μM
Anticancer ActivityCell Proliferation AssaySignificant cytotoxicityVaries by derivative
Antimicrobial ActivityAgar Diffusion MethodEffective against several strainsVaries by derivative

Q & A

Q. What are the standard synthetic protocols for preparing 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide?

The compound is typically synthesized via reductive amination or condensation reactions. A common method involves refluxing the precursor methyl ester (e.g., methyl-[(heterocyclic core)sulfanyl]acetate) with hydrazine hydrate in absolute alcohol for 4–6 hours. Reaction progress is monitored via TLC (e.g., Chloroform:Methanol, 7:3), followed by precipitation in ice-water to isolate the hydrazide intermediate . Subsequent functionalization of the hydrazide group with aldehydes or ketones under acidic or solvent-free conditions yields target derivatives .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to verify quinazolinone core protons (e.g., aromatic signals at δ 7.2–8.5 ppm) and sulfanyl/acetohydrazide linkages.
  • IR spectroscopy to confirm C=O stretches (~1650–1700 cm⁻¹) and N–H/N–S bonds (~3200–3350 cm⁻¹).
  • Mass spectrometry (ESI-MS) for molecular ion peaks matching the expected molecular formula (e.g., C₁₆H₁₄N₄O₂S).
  • Elemental analysis to validate purity (>95%) .

Q. What are the key intermediates in the synthesis of this compound?

Critical intermediates include:

  • Methyl-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate : Prepared via nucleophilic substitution of thiol-containing heterocycles with methyl chloroacetate.
  • Hydrazide intermediate : Formed by hydrazinolysis of the methyl ester, enabling further derivatization (e.g., Schiff base formation with aldehydes) .

Q. How does solvent selection impact the synthesis of this compound?

  • Polar protic solvents (e.g., ethanol) : Enhance solubility of intermediates during reflux.
  • Solvent-free conditions : Improve reaction efficiency and reduce purification steps for hydrazide formation .
  • Mixed solvents (e.g., methanol/chloroform) : Facilitate condensation reactions with aldehydes, as seen in analogous hydrazide syntheses .

Q. What in vitro biological screening assays are relevant for this compound?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values.
  • Enzyme inhibition : Spectrophotometric assays targeting cyclooxygenase-2 (COX-2) or urease .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Catalyst screening : Evaluate acidic (e.g., acetic acid) or basic catalysts for condensation steps.
  • Temperature control : Reflux at 80–90°C maximizes hydrazide formation while minimizing side products.
  • Stoichiometric adjustments : Using 1.2 equivalents of hydrazine hydrate ensures complete conversion of esters to hydrazides .

Q. How do structural modifications influence the bioactivity of this compound?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., –NO₂, –Cl) on the phenyl ring enhances antimicrobial activity.
  • Heterocyclic variations : Replacing the quinazolinone core with benzoxazole or pyrazoline alters solubility and target selectivity .
  • Hydrazide functionalization : Schiff bases with aromatic aldehydes (e.g., 3-chlorobenzaldehyde) improve anticancer potency via π-π stacking interactions .

Q. How can contradictory data in biological activity studies be reconciled?

  • Dose-response validation : Repeat assays with standardized protocols to rule out false positives/negatives.
  • Membrane permeability assays : Assess cellular uptake differences (e.g., via Caco-2 monolayer models) to explain variability in IC₅₀ values.
  • Molecular docking : Identify binding affinity discrepancies due to minor structural changes (e.g., substituent positioning) .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to COX-2 or DNA topoisomerase II using PDB structures (e.g., 5KIR).
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories .

Q. How should experimental designs be structured for pharmacological testing?

  • Randomized block designs : Assign treatments to account for batch variability (e.g., synthesis lot, cell passage number).
  • Dose-ranging studies : Test 4–5 concentrations (e.g., 1–100 μM) with triplicate measurements.
  • Statistical models : Use ANOVA with post-hoc Tukey tests to compare bioactivity across derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.